molecular formula C8H6N2O B14238016 Pyrido[3,2-D][1,3]oxazepine CAS No. 516500-07-5

Pyrido[3,2-D][1,3]oxazepine

Cat. No.: B14238016
CAS No.: 516500-07-5
M. Wt: 146.15 g/mol
InChI Key: HTZFUMZOODMDBJ-UHFFFAOYSA-N
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Description

Contextualizing Pyrido[3,2-d]smolecule.comnih.govoxazepine within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Pyrido[3,2-d] smolecule.comnih.govoxazepine is a member of this broad class, specifically a fused heterocyclic system. Its structure is characterized by a pyridine (B92270) ring fused to a seven-membered oxazepine ring. The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazepine ring impart unique chemical properties to the molecule. smolecule.com

The exploration of pyrido-fused oxazepines is part of a larger effort to synthesize and investigate novel heterocyclic systems. researchgate.net Researchers are drawn to these structures due to their potential for diverse biological activities. The specific arrangement of heteroatoms and the conformational flexibility of the seven-membered ring are key factors that influence their chemical reactivity and biological function. The synthesis of such compounds often involves multi-step processes, including cyclization reactions, to construct the fused-ring system. smolecule.com

Significance of Fused Pyridine and Oxazepine Architectures in Chemical Synthesis

The fusion of a pyridine ring with an oxazepine ring creates a scaffold with significant potential in chemical synthesis and drug discovery. Pyridine and its derivatives are well-established pharmacophores found in numerous approved drugs, valued for their ability to engage in hydrogen bonding and other molecular interactions. core.ac.uknih.gov The pyridine ring system is a key component in various biologically active compounds, including those with antiviral and anticancer properties. core.ac.uknih.gov

Oxazepine rings, seven-membered heterocycles containing oxygen and nitrogen, introduce three-dimensional complexity and conformational flexibility. This can be advantageous for optimizing a molecule's binding affinity to biological targets. The combination of the rigid, aromatic pyridine unit with the more flexible oxazepine ring in the pyrido[3,2-d] smolecule.comnih.govoxazepine framework allows for the creation of a diverse library of compounds with varied spatial arrangements.

The synthesis of these fused architectures presents unique challenges and opportunities for organic chemists. Methodologies often involve the construction of one ring onto the other or the simultaneous formation of both rings through cyclization strategies. smolecule.comresearchgate.net The development of efficient synthetic routes to pyrido[3,2-d] smolecule.comnih.govoxazepine and its derivatives is an active area of research, driven by the desire to access novel chemical space and explore the structure-activity relationships of this intriguing heterocyclic system. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

516500-07-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrido[3,2-d][1,3]oxazepine

InChI

InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H

InChI Key

HTZFUMZOODMDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC=N2)N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrido 3,2 D 1 2 Oxazepine

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecular architectures like pyrido[3,2-d] researchgate.netnih.govoxazepine from simple starting materials in a one-pot process. These reactions are characterized by their high atom economy and operational simplicity.

Isocyanide-Based Multicomponent Reactions for Oxazepine Scaffold Formation

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are powerful tools for the construction of diverse heterocyclic scaffolds. beilstein-journals.org These reactions leverage the unique reactivity of isocyanides to form multiple bonds in a single operation. beilstein-journals.orgbeilstein-journals.org

A notable example involves a one-pot, three-component reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, which yields oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.govnih.gov This reaction proceeds without a catalyst and demonstrates excellent yields. nih.gov The process involves the formation of several new bonds, including a C-C bond, multiple C-N bonds, and an amide group, culminating in the creation of both a benzoxazepine and a quinazolinone ring system. nih.govfrontiersin.org While this specific example leads to a benzo-fused oxazepine, the underlying Ugi-type reaction mechanism provides a template that could be adapted for the synthesis of the pyrido-fused analogue by substituting the appropriate pyridine-based precursors. nih.govfrontiersin.org The general mechanism of the Ugi reaction begins with the formation of an imine from an amine and a carbonyl compound, which then reacts with an isocyanide and a carboxylic acid to produce a dipeptide-like product. beilstein-journals.org

Reactant 1Reactant 2Reactant 3ProductKey Features
2-(2-Formylphenoxy)acetic acid2-Aminobenzamidetert-Butyl isocyanideN-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo beilstein-journals.orguokerbala.edu.iqresearchgate.netbeilstein-journals.orgoxazepino[4,3-a]quinazoline-13-carboxamideOne-pot, catalyst-free, high yield (94%) nih.gov

Cycloaddition Reactions in Oxazepine Ring System Synthesis

Cycloaddition reactions provide another convergent approach to the oxazepine ring. These reactions involve the combination of a diene or a related system with a dienophile to form a cyclic product. Specifically, [5+2] cycloaddition reactions are particularly relevant for the synthesis of seven-membered rings. researchgate.netuokerbala.edu.iqrdd.edu.iq

The reaction of Schiff bases with cyclic anhydrides, such as maleic anhydride (B1165640), is a well-established method for synthesizing 1,3-oxazepine-4,7-diones. researchgate.netrdd.edu.iqrjptonline.org This transformation is classified as a [5+2] cycloaddition, where the five-atom component is derived from the anhydride and the two-atom component is the C=N bond of the Schiff base. rdd.edu.iq The reaction typically proceeds by refluxing equimolar amounts of the Schiff base and the anhydride in a dry solvent like benzene (B151609) or dioxane. researchgate.netuokerbala.edu.iq This methodology has been used to prepare a variety of 1,3-oxazepine derivatives. scirp.orgorientjchem.orgcentralasianstudies.org

Furthermore, palladium-catalyzed asymmetric [5+2] cycloaddition of vinylethylene carbonates with sulfamate-derived cyclic imines has been developed to produce optically active N-fused 1,3-oxazepines. researchgate.net This method offers a direct route to enantiomerically enriched 1,3-oxazepine derivatives under mild conditions. researchgate.net While these examples may not specifically yield the pyrido[3,2-d] researchgate.netnih.govoxazepine system, the principles of cycloaddition demonstrate a viable strategy for the formation of the core oxazepine ring.

Cyclization Techniques from Precursors

The construction of the pyrido[3,2-d] researchgate.netnih.govoxazepine ring system can also be achieved through the cyclization of acyclic or simpler heterocyclic precursors. This approach allows for a more controlled, stepwise assembly of the target molecule.

Synthesis from Amino Acids and Other Heterocyclic Precursors

The synthesis of fused oxazepine systems can originate from suitably substituted amino acids or other heterocyclic starting materials. For instance, a convenient synthesis of pyrido[3,2-e] researchgate.netbeilstein-journals.orgdiazepine-2,5-diones has been reported through the condensation of α-amino acid methyl esters with 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione. researchgate.net This highlights the utility of pyridoxazine derivatives as precursors for related fused heterocyclic systems. The synthesis of the pyridoxazine precursor itself can be achieved from 3-aminopicolinic acid. researchgate.net

Another relevant strategy involves the synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]dibenzo[b,f] researchgate.netbeilstein-journals.orgoxazepines. rsc.org In this multi-step synthesis, the key cyclization step forms the oxazepine ring. Although this example results in a dibenzo-fused system, the incorporation of a pyridine (B92270) ring demonstrates the feasibility of this approach for accessing pyrido-fused oxazepines.

Schiff Base Condensations with Cyclic Anhydrides

A prevalent and widely documented method for the synthesis of 1,3-oxazepine derivatives involves the reaction of Schiff bases (imines) with cyclic anhydrides. researchgate.netrdd.edu.iqjmchemsci.com This reaction is a powerful tool for constructing the seven-membered oxazepine ring, often proceeding through a cycloaddition mechanism. researchgate.netrdd.edu.iq

The general procedure involves the initial formation of a Schiff base through the condensation of an aldehyde or ketone with a primary amine. uokerbala.edu.iq This imine is then reacted with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, in a suitable solvent to yield the corresponding 1,3-oxazepine derivative. centralasianstudies.orgsysrevpharm.orguobaghdad.edu.iq

Maleic anhydride is a commonly employed cyclic anhydride in the synthesis of 1,3-oxazepine-4,7-diones from Schiff bases. researchgate.netrjptonline.orgjmchemsci.com The reaction is typically carried out by refluxing the Schiff base and maleic anhydride in an inert solvent like dry benzene or dioxane for several hours. researchgate.netuokerbala.edu.iq

The mechanism of this reaction is described as a [5+2] cycloaddition, leading to the formation of the seven-membered ring. researchgate.netrdd.edu.iq This method has been successfully applied to a wide range of Schiff bases derived from various aldehydes and amines to produce a diverse library of 1,3-oxazepine derivatives. rjptonline.orgscirp.orgorientjchem.org The reaction of Schiff bases derived from vanillin (B372448) with maleic anhydride, for example, yields novel 1,3-oxazepine derivatives. rjptonline.org Similarly, Schiff bases prepared from m-nitrobenzaldehyde and semicarbazide (B1199961) react with maleic anhydride to form 2,3-dihydro- researchgate.netnih.gov-oxazepine-4,7-diones. rdd.edu.iq

Schiff Base Precursor (Aldehyde)Schiff Base Precursor (Amine)AnhydrideSolventProduct TypeReference
1-Methyl-pyrazole-4-carbaldehyde4-ChloroanilineMaleic AnhydrideDioxane1,3-Oxazepine derivative researchgate.net
4-Amino acetophenone4-Amino antipyrineMaleic AnhydrideAcetone/THF1,3-Oxazepine derivative jmchemsci.com
Benzaldehyde derivativeso-ToluidineMaleic AnhydrideBenzenebis-1,3-Oxazepine-4,7-dione uokerbala.edu.iq
m-NitrobenzaldehydeSemicarbazide hydrochlorideMaleic AnhydrideBenzene2,3-dihydro- researchgate.netnih.gov-Oxazepine-4,7-dione rdd.edu.iq
VanillinVarious aminesMaleic AnhydrideDMF1,3-Oxazepine derivative rjptonline.org
Various aromatic aldehydes2-(1H-Benzo[d] researchgate.netnih.govjmchemsci.comtriazol-1-yl)acetohydrazideMaleic AnhydrideDry (Microwave)1,3-Oxazepine-4,7-dione derivative scirp.org

This table summarizes various reported syntheses of 1,3-oxazepine derivatives utilizing the Schiff base condensation with maleic anhydride methodology, showcasing the versatility of this approach.

Employing Phthalic Anhydride in Oxazepine Formation

The synthesis of 1,3-oxazepine rings through the reaction of Schiff bases (imines) with cyclic anhydrides is a well-established method. jmchemsci.com Specifically, phthalic anhydride serves as a key reagent for constructing seven-membered oxazepine derivatives. sysrevpharm.orgresearchgate.net The general mechanism for this transformation involves a pericyclic reaction where the imine's C=N double bond reacts with the anhydride. sysrevpharm.orgrdd.edu.iq This concerted process involves the addition of a C-O sigma bond from the anhydride to the pi bond of the imine, proceeding through a four-membered cyclic transition state which then opens to yield the stable seven-membered 1,3-oxazepine ring. sysrevpharm.orgrdd.edu.iq

In the context of pyrido[3,2-d] Current time information in Madison County, US.rsc.orgoxazepine, this would involve a Schiff base derived from a pyridine precursor. For instance, the reaction of a suitable pyridyl-containing Schiff base with one mole of phthalic anhydride, typically refluxed in a dry solvent like benzene for several hours, leads to the formation of the fused 1,3-oxazepine system. sysrevpharm.orgresearchgate.net

However, the choice of reactants is crucial. When 2,3-pyridinediamine is reacted with an aromatic aldehyde, it forms a 2-amino-3-arylideneaminopyridine (a Schiff base). Subsequent treatment of this imine with phthalic anhydride does not yield the expected fused oxazepine. Instead, it results in the ring-opened product, 2-amino-5-bromo-3-(2'-carboxybenzamido)pyridine, demonstrating that the nucleophilicity of the remaining amino group can lead to alternative reaction pathways.

Table 1: General Reaction of Schiff Bases with Phthalic Anhydride

Reactant 1Reactant 2ProductConditions
Schiff Base (Imine)Phthalic Anhydride1,3-Oxazepine derivativeDry Benzene, Reflux
Reaction with 2,3-Pyridine Carboxylic Anhydride

The reactivity of 2,3-pyridine dicarboxylic anhydride with nitrogen nucleophiles has been studied under various conditions, providing pathways to different heterocyclic products. hilarispublisher.com When this anhydride reacts with substituted anilines in a solvent like glacial acetic acid at room temperature or in toluene (B28343) under reflux, it affords arylcarbamoylpyridinecarboxylic acids. hilarispublisher.com These are the initial, non-cyclized addition products.

If this reaction is carried out under heating in glacial acetic acid, a mixture of products can be formed, including the cyclic imide (a pyrrolo[3,4-b]pyridine derivative) and nicotinamides resulting from decarboxylation. hilarispublisher.com The formation of the stable, five-membered cyclic imide is often favored over the seven-membered oxazepine ring in these conditions. This highlights a significant synthetic challenge in using 2,3-pyridine dicarboxylic anhydride to directly form a pyrido[3,2-d] Current time information in Madison County, US.rsc.orgoxazepine structure via this route, as intramolecular cyclization preferentially leads to the thermodynamically more stable pyrrolopyridine system. hilarispublisher.com

A related precursor, 1H-pyrido[3,2-d] Current time information in Madison County, US.rsc.orgoxazine-2,4-dione, which is derived from 2,3-pyridinedicarboxylic acid, can be used to synthesize other fused systems like pyrido[3,2-e] Current time information in Madison County, US.rsc.orgdiazepine-2,5-diones through condensation with α-amino acid methyl esters. researchgate.net

Table 2: Reactivity of 2,3-Pyridine Dicarboxylic Anhydride with Anilines

Aniline SubstituentConditionsPrimary ProductReference
VariousGlacial Acetic Acid, Room Temp.Arylcarbamoylpyridinecarboxylic Acid hilarispublisher.com
VariousGlacial Acetic Acid, RefluxMixture of Cyclic Imide and Nicotinamide (B372718) hilarispublisher.com

Advanced and Novel Synthetic Routes

Modern synthetic chemistry has focused on developing more efficient and complex routes to fused heterocyclic systems, including pyrido-oxazepines.

One-Pot Synthetic Procedures for Fused Oxazepine Systems

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. Several such procedures have been developed for fused oxazepine systems.

Isocyanide-Based Multicomponent Reactions (MCRs): A novel one-pot, three-component reaction using 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been developed to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds without a catalyst. nih.gov This Ugi-type reaction demonstrates the power of MCRs in creating complex fused systems efficiently. rsc.orgnih.gov

Catalytic Asymmetric Synthesis: A metal-free, one-pot protocol for the asymmetric synthesis of dibenzo[b,f] Current time information in Madison County, US.rsc.orgoxazepine-fused 1,2-dihydropyridines has been described. acs.org This process involves a proline-catalyzed Mannich reaction followed by an IBX-mediated dehydrogenative oxidation, achieving high yields and excellent enantioselectivity. acs.org

Sequential Multicomponent Reactions: A method for synthesizing isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives has been reported through a one-pot reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water. bohrium.com This approach highlights the potential for creating complex pyrido-fused systems in green solvents. bohrium.com

Tandem Epoxide Opening and SNAr Reactions for Pyrido-Oxazepine-3-ols

A general and catalyst-free protocol has been developed for the synthesis of substituted pyrido-oxazepine-3-ols. researchgate.netdntb.gov.ua This method relies on a tandem reaction sequence involving an oxirane derived from a highly substituted pyridine. researchgate.net The key steps are:

Epoxide Opening: A nucleophile attacks the epoxide ring, causing it to open.

Intramolecular SNAr: The newly revealed nucleophilic group then performs an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing a leaving group on the pyridine ring to form the seven-membered oxazepine ring. researchgate.net

This reaction predominantly yields the 2-cyclized pyrido-oxazepine-3-ols. researchgate.net The strategy provides a direct and efficient route to this specific class of functionalized pyrido-oxazepines. researchgate.netresearchgate.net

Metal-Catalyzed Processes in Oxazepine Synthesis

Transition metal catalysis provides powerful tools for constructing complex heterocyclic scaffolds.

Copper Catalysis: An efficient copper-catalyzed cascade reaction has been developed to synthesize fused oxazepinone derivatives. rsc.org Using a readily available catalyst like Cu₂O, this one-pot approach proceeds via a sp² C–H and O–H cross-dehydrogenative coupling and involves an unusual Smiles rearrangement. rsc.org Another copper-catalyzed tandem reaction involves C-N coupling followed by C-H carbonylation to produce benzo-1,4-oxazepine derivatives, a strategy potentially adaptable to pyrido analogues. mdpi.com

Rhodium Catalysis: A one-pot tandem reaction catalyzed by Rh(II) and Mg(OtBu)₂ has been used to synthesize 1,4-oxazepine (B8637140) derivatives from N-sulfonyl-1,2,3-triazoles and glycidols. acs.org The reaction proceeds through the O-H insertion of a rhodium(II) carbene, followed by a Lewis acid-catalyzed intramolecular epoxide ring-opening. acs.org

Table 3: Examples of Metal-Catalyzed Oxazepine Synthesis

Catalyst SystemReaction TypeProduct TypeReference
Cu₂OCascade C-H/O-H CouplingFused Oxazepinone rsc.org
CuI / LigandTandem C-N Coupling / CarbonylationBenzo-1,4-oxazepin-5-one mdpi.com
Rh(II) / Mg(OtBu)₂Tandem O-H Insertion / Ring Opening1,4-Oxazepine acs.org

Bromination and Intramolecular Cyclization Methods for Pyrido-Fused Heterocycles

The introduction of a halogen, such as bromine, can be a strategic step to facilitate subsequent intramolecular cyclization reactions. sci-hub.se Bromine can be used to activate a position on an aromatic ring, making it a good leaving group for a later ring-forming step.

For example, the synthesis of various heterocyclic compounds has been achieved through the intramolecular cyclization of precursors activated by bromination. researchgate.netrsc.org In some cases, a cascade reaction can be initiated by a Michael addition to a bromonitroalkene, followed by an intramolecular substitution where the bromide ion acts as the leaving group to form a new ring. rsc.org While not always directly yielding an oxazepine, the principle of using bromination to enable an intramolecular cyclization is a versatile strategy in heterocyclic synthesis that can be applied to the construction of pyrido-fused rings. researchgate.netquimicaorganica.org

Reaction Mechanisms and Mechanistic Studies of Pyrido 3,2 D 1 2 Oxazepine Chemistry

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for the construction of the pyrido[3,2-d] researchgate.netnih.govoxazepine ring system. These reactions often involve the formation of a new bond between a nucleophilic atom on a pyridine (B92270) precursor and an electrophilic center, leading to the seven-membered oxazepine ring.

One notable example involves the cyclization of Ugi adducts. In a one-pot, three-component reaction, 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide can react to form an intermediate Ugi adduct. nih.gov This adduct can then undergo an intramolecular amide-amide cyclocondensation to yield oxazepine-quinazolinone bis-heterocyclic products. nih.govfrontiersin.org The initial step is a nucleophilic attack of the amine on the formyl group, forming an iminium intermediate. nih.govfrontiersin.org Subsequent addition of the isocyanide and the carboxylate ion, followed by a Mumm rearrangement, generates the Ugi adduct. nih.govfrontiersin.org The final cyclization step proceeds via an amide-amide condensation to form the oxazepine ring. nih.govfrontiersin.org

Another approach utilizes a tandem C-N coupling and C-H carbonylation. This method employs a copper-catalyzed reaction between a benzyl-substituted decahydropyridinylamine and an allyl halide under a carbon dioxide atmosphere. This process leads to the simultaneous formation of a C-N bond and a C-H activation, ultimately yielding the fused oxazepine ring. The choice of base, such as cesium carbonate, has been found to be crucial for promoting the cyclization.

Ring-closing metathesis (RCM) has also been employed to construct fused oxazepine frameworks. 1-Allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines can be transformed into highly functionalized pyrido[2,1-b] researchgate.netnih.govoxazepines through RCM and ring-closing enyne metathesis (RCEYM) processes. acs.org

Nucleophilic Substitution Reactions involving Ring Heteroatoms

Nucleophilic substitution reactions are pivotal in both the synthesis and functionalization of pyrido-oxazepine derivatives. The inherent electrophilicity of halopyridines makes them excellent substrates for such reactions. thieme-connect.com Substituted 2- and 4-halopyridines are frequently used as starting materials for the construction of various pyridine-based heterocycles. thieme-connect.com

A common strategy involves the reaction of a substituted 2-halopyridine with a nucleophile, such as an aminophenol. A base-regulated, one-pot protocol has been developed for the synthesis of pyridobenzoxazepinones through an aromatic nucleophilic substitution (SNAr) O-arylation followed by a carbonylation tandem reaction. rsc.org Mechanistic studies suggest that the SNAr (O-arylation) occurs before the aminocarbonylation. rsc.org

Furthermore, tandem SN2 and SNAr reactions between 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and various primary amines have been shown to produce pyrido-oxazine derivatives with moderate to good regioselectivity favoring cyclization at the 2-position. researchgate.net

Pericyclic Reaction Mechanisms in Oxazepine Ring Formation

Pericyclic reactions, which are concerted processes involving a cyclic transition state, offer a powerful and stereoselective method for constructing cyclic systems, including the oxazepine ring. libretexts.org These reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, proceed in a single step without the formation of intermediates. libretexts.orgslideshare.net

A key example is the [2+5] cycloaddition reaction. The reaction of bisimine derivatives with anhydrides like phthalic anhydride (B1165640) or maleic anhydride in dry benzene (B151609) can lead to the formation of new bis-1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iq Similarly, cycloaddition reactions of pyrazinedicarboxylic anhydride or pyrazinedicarboximide with 1,3,4-oxadiazole (B1194373) derivatives bearing an azomethine group can yield pyrazino[2,3-e] researchgate.netnih.govoxazepine-5,9-dione derivatives. ekb.eg The proposed mechanism involves the initial attack of the lone pair of the imino group on the electrophilic carbonyl carbon of the anhydride or imide, creating an active intermediate that undergoes dipolar cycloaddition to form the seven-membered ring. ekb.eg

The formation of 1,3-oxazepine-4,7-diones from the reaction of Schiff bases with maleic anhydride is believed to proceed through a cyclic addition reaction where the highest occupied molecular orbital (HOMO) of the maleic anhydride interacts with the lowest unoccupied molecular orbital (LUMO) of the -C=N- group. scirp.org

Electrophilic Cyclization Processes

Electrophilic cyclization provides another avenue for the synthesis of fused oxazepine ring systems. This process typically involves the reaction of a substrate containing a nucleophilic moiety and an unsaturated bond with an electrophilic reagent.

For instance, the synthesis of E-1-(iodomethylene)-8-(aryl)-1,2,7,8-tetrahydro-9H-benzo rsc.orgscispace.comresearchgate.netuokerbala.edu.iqoxazepino[4,5-a]quinazolin-9-one derivatives has been achieved through the electrophilic cyclization of 3-aryl-2-(2-(prop-2-yn-1-yloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives. cyberleninka.ru In this reaction, iodine serves as the electrophilic source, and potassium carbonate acts as a base in dichloromethane (B109758) at room temperature. cyberleninka.ru The reaction conditions, including the choice of electrophile, base, and solvent, have been optimized to achieve good yields. cyberleninka.ru

Another example is the Oxone/RSeSeR-promoted electrophilic 6-endo-dig cyclization of alkynylbenzaldoximes to produce 3-organyl-4-(organylchalcogenyl)isoquinoline-2-oxides. mdpi.com

Proposed Mechanisms for Specific Transformations

Several specific transformations leading to pyrido-oxazepine derivatives have been investigated, and plausible reaction mechanisms have been proposed.

The synthesis of pyrido-oxazepine-3-ols and benzo-oxazin-2-yl methanol (B129727) via a tandem epoxide opening followed by an SNAr reaction is a notable example. researchgate.net An oxirane derived from tribromopyridine undergoes epoxide opening and a subsequent SNAr reaction to form the seven-membered pyrido-oxazepine-3-ols. researchgate.net A proposed mechanism for a related transformation to benzo-oxazin-2-yl methanol involves an epoxide opening followed by a Smiles rearrangement, which is an intramolecular SNAr reaction. researchgate.net

In the one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds, the proposed mechanism starts with the nucleophilic attack of an amine on a formyl group to create an iminium intermediate. nih.gov This is followed by the addition of an isocyanide and a carboxylate ion, leading to an adduct that undergoes a Mumm rearrangement. nih.gov The final step is an intramolecular amide-amide cyclocondensation. nih.gov

Investigation of Reaction Scope and Limitations

Understanding the scope and limitations of synthetic methods is essential for their practical application. Several studies have explored the versatility of reactions used to synthesize pyrido[3,2-d] researchgate.netnih.govoxazepine derivatives.

In the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via a three-component reaction, the procedure was successfully extended to various isocyanides, leading to the formation of novel products in excellent yields without the need for extensive optimization. nih.gov

The synthesis of bis-1,3-oxazepine-4,7-dione derivatives through a [2+5] cycloaddition reaction has been demonstrated with both phthalic and maleic anhydrides, indicating a degree of flexibility in the choice of reagents. uokerbala.edu.iq However, limitations can arise. For instance, in the Oxone-promoted synthesis of 4-organoselanyl-1H-pyrazoles, the use of an α,β-alkynyl hydrazone with an electron-deficient ring resulted in a significantly lower yield compared to reactions with electron-rich substrates. mdpi.com Similarly, the synthesis of 2,3-dihydroquinazoline-4(1H)-ones faced limitations when electron-deficient 2-aminobenzylamines were used as substrates, leading to lower product yields. mdpi.com

The tables below summarize the findings from various research on the reaction scope for the synthesis of pyrido-oxazepine and related heterocyclic compounds.

Table 1: Scope of Isocyanides in Oxazepine-Quinazolinone Synthesis nih.gov

IsocyanideProductYield (%)
tert-butyl isocyanide5a94
cyclohexyl isocyanide5cNot specified, but described as excellent

Table 2: Cycloaddition Reactions for Bis-1,3-Oxazepine-4,7-dione Synthesis uokerbala.edu.iq

AnhydrideProduct Series
Phthalic anhydride[B6-B10]
Maleic anhydride[B11-B15]

Derivatives and Analogues: Synthesis and Structural Variations of Pyrido 3,2 D 1 2 Oxazepine

Synthesis of Substituted Pyrido[3,2-d]Current time information in Bangalore, IN.researchgate.netoxazepine Derivatives

The synthesis of substituted seven-membered pyrido-oxazepine rings has been achieved through strategic cyclization reactions. A notable catalyst-free protocol involves a tandem epoxide opening followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. researchgate.net In this method, an oxirane derived from tribromopyridine undergoes epoxide opening, which is then followed by an SNAr reaction to yield seven-membered pyrido-oxazepine-3-ols. researchgate.net The reaction predominantly results in the formation of 2-cyclized pyrido-oxazepine-3-ols. researchgate.net

A related precursor, 2H-pyrido[3,2-d] Current time information in Bangalore, IN.researchgate.netoxazine-2,4(1H)-dione, has also been synthesized and characterized. tandfonline.com This compound serves as a valuable intermediate for accessing more complex fused heterocyclic systems. tandfonline.com

Table 1: Synthesis of Pyrido-oxazepine Derivatives

Starting Material Reaction Type Product Key Findings Citations
Oxirane from tribromopyridine Tandem epoxide opening / SNAr Pyrido-oxazepine-3-ols Catalyst-free protocol; predominantly 2-cyclized product. researchgate.net
Pyridine-2,3-dicarboxylic anhydride (B1165640) Reaction with trimethylsilyl (B98337) azide (B81097) (TMSA) under microwave irradiation 2H-Pyrido[3,2-d] Current time information in Bangalore, IN.researchgate.netoxazine-2,4(1H)-dione Efficient, solvent-free synthesis method. tandfonline.com

Exploration of Other Oxazepine Isomers and Fused Systems

The synthesis of 1,3-oxazepine derivatives, which feature oxygen and nitrogen atoms at positions 1 and 3 of a seven-membered ring, has been extensively documented. scirp.orgjmchemsci.com A primary and widely used method is the [2+5] pericyclic cycloaddition reaction between a Schiff base (or a hydrazone) and a cyclic anhydride, such as maleic, phthalic, or succinic anhydride. scirp.orgpnrjournal.com

The general process involves first preparing a Schiff base, typically through the condensation of an aromatic aldehyde with an aromatic amine. centralasianstudies.org This Schiff base is then reacted with the chosen anhydride, often in a solvent like dry benzene (B151609) or under solvent-free microwave irradiation, to yield the corresponding 1,3-oxazepine-4,7-dione derivative. scirp.orgpnrjournal.com For instance, new 1,3-oxazepine derivatives have been successfully synthesized by reacting an amic acid (prepared from a Schiff base and maleic anhydride) with various cyclic anhydrides, including succinic, phthalic, and citraconic anhydrides. jmchemsci.com

Table 2: Selected Synthetic Routes to 1,3-Oxazepine-4,7-diones

Precursor 1 Precursor 2 Conditions Product Type Citations
Schiff bases (Hydrazones) Maleic anhydride Microwave irradiation (solvent-free) 1,3-Oxazepine-4,7-dione derivatives scirp.org
Azoimine derivatives Maleic or Phthalic anhydride Dry benzene, reflux 1,3-Oxazepine-4,7-dione derivatives pnrjournal.com
Amic acid with imine group Succinic, Phthalic, or Citraconic anhydride Tetrahydrofuran (B95107) (THF), reflux 1,3-Oxazepine derivatives jmchemsci.com

Several innovative methods have been developed for the synthesis of 1,4-oxazepine (B8637140) derivatives, particularly fused benzo[b] Current time information in Bangalore, IN.nih.govoxazepines. One novel approach is the reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at 100 °C, which proceeds via a proposed alkynylketimine intermediate that undergoes 7-endo-dig cyclization. rsc.org

Another protocol utilizes a base-promoted cyclization of N-(2-haloaryl)enaminones to produce multisubstituted benzo[b] Current time information in Bangalore, IN.nih.govoxazepines in high yields. rsc.org A green chemistry approach involves a tandem C-N coupling and C-H carbonylation of various phenylamines with allyl halides under a carbon dioxide atmosphere. nih.gov For the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.nih.govoxazepine derivatives, an efficient, catalyst-free, one-pot method promoted by ultrasonic irradiation has been reported, highlighting the benefits of this energy-efficient technique. ajgreenchem.com

The synthesis of 1H-pyrido[2,3-d] Current time information in Bangalore, IN.researchgate.netoxazine-2,4-dione, an isomer of the [3,2-d] system, is well-established. This compound is a valuable synthetic intermediate used in the construction of more complex heterocyclic frameworks, such as pyrido-diazepine-diones. researchgate.net It can be prepared from heterocyclic anhydrides through a facile one-step synthesis using trimethylsilyl azide (TMSA), often enhanced by microwave irradiation. tandfonline.comresearchgate.net The reactivity of the nitrogen atom in the scaffold allows for further functionalization, such as N-alkylation using reagents like methyl iodide in the presence of a base. researchgate.net

A significant amount of research has been dedicated to the synthesis of benzimidazole-fused oxazepines. An efficient and general approach for creating benzimidazole-fused 1,4-oxazepines involves an Indium(III) chloride (InCl₃)-catalyzed intramolecular cyclization. mdpi.commdpi.com The synthesis starts with o-phenylenediamine, which is converted in several steps to an N-alkylated benzimidazole (B57391) 2-carboxaldehyde. mdpi.comsemanticscholar.org This intermediate then reacts with an arylamine to form an imine, and the subsequent InCl₃-catalyzed intramolecular addition of a pendant alcohol group onto the imine furnishes the benzimidazole-fused 1,4-oxazepine ring system in good to excellent yields. mdpi.commdpi.comsemanticscholar.org

A different strategy enables the synthesis of spirooxindole-based polycyclic systems containing a benzimidazole-fused 1,4-benzoxazepine (B8686809) core. rsc.org This method employs a base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles, proceeding through a tandem intermolecular epoxide ring-opening and an intramolecular SNAr reaction. rsc.org This transition-metal-free process is noted for its high atom economy, operational simplicity, and full regioselectivity. rsc.org

The synthesis of pyrido Current time information in Bangalore, IN.nih.govdiazepine-containing fused systems, such as pyrido[3,2-e] Current time information in Bangalore, IN.nih.govdiazepine-2,5-diones, has been conveniently achieved through multiple routes. researchgate.net

One method involves the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d] Current time information in Bangalore, IN.researchgate.netoxazine-2,4-dione. researchgate.net An alternative and also successful approach consists of a peptide coupling reaction between a β-amino acid (like 3-aminopicolinic acid) and an α-amino acid methyl ester, followed by cyclization in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. researchgate.net The resulting pyrido-pyrrolo-diazepine scaffolds can be further functionalized using modern cross-coupling reactions, such as Sonogashira and Suzuki–Miyaura couplings, to introduce additional diversity. dntb.gov.ua

Table 3: Synthetic Methods for Pyrido[3,2-e] Current time information in Bangalore, IN.nih.govdiazepine-2,5-diones

Method Reactant 1 Reactant 2 Key Reagents/Conditions Product Citations
Method A 1H-Pyrido[3,2-d] Current time information in Bangalore, IN.researchgate.netoxazine-2,4-dione α-Amino acid methyl ester Pyridine (B92270), 24h, reflux Pyrido[3,2-e] Current time information in Bangalore, IN.nih.govdiazepine-2,5-diones researchgate.net
Method B β-Amino acid (e.g., 3-aminopicolinic acid) α-Amino acid methyl ester Peptide coupling, then NaH in THF Pyrido[3,2-e] Current time information in Bangalore, IN.nih.govdiazepine-2,5-diones researchgate.net

Pyrido[1,2-d]Current time information in Bangalore, IN.nih.govthiazepines

Pyrido-annelated thiazepines are seven-membered heterocyclic compounds containing a pyridine ring fused to a thiazepine ring. nih.govresearchgate.net These structures are of significant interest due to their structural similarity to benzodiazepines, a class of drugs with well-known central nervous system activity. nih.govresearchgate.net The synthesis of these compounds is an important area of research for discovering new chemical and biological properties. nih.govresearchgate.net

One synthetic approach involves the reaction of 3-amino-3-thioxopropanamide (B1271603) with ethyl acetoacetate (B1235776) to yield 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. nih.gov This intermediate can then react with α-haloketones to produce 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]- Current time information in Bangalore, IN.researchgate.netthiazepin-5-ones. nih.gov The use of microwave irradiation in these syntheses has been shown to be more efficient, leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Another method for the synthesis of a related scaffold, 12aH-benzo[f]pyrido[1,2-d] Current time information in Bangalore, IN.researchgate.netthiazepines, utilizes pyridinium (B92312) 1,4-zwitterionic thiolates. acs.org These thiolates undergo a 1,5-dipolar cycloaddition reaction with arynes to produce the target benzopyridothiazepines. acs.org This reaction represents a novel [5+2] reaction mode for this class of zwitterionic thiolates. acs.org

The following table summarizes the synthesis of some Pyrido[1,2-d] Current time information in Bangalore, IN.nih.govthiazepine derivatives.

Starting MaterialsReagents/ConditionsProductYield (%)Reference
3-Amino-3-thioxopropanamide, Ethyl acetoacetate1. Heat; 2. α-haloketones2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]- Current time information in Bangalore, IN.researchgate.netthiazepin-5-ones56-85 (Method B) nih.gov
Pyridinium 1,4-zwitterionic thiolatesArynes12aH-benzo[f]pyrido[1,2-d] Current time information in Bangalore, IN.researchgate.netthiazepines35-53 acs.org

Thiino[3',4':4,5]oxazolo[1,3-b]Current time information in Bangalore, IN.rsc.orgoxazepine Derivatives

An unexpected formation of dimethyl 2-alkylthio-4a-phenyl-4aH,5aH-thiino[3',4':4,5]oxazolo[1,3-b] Current time information in Bangalore, IN.nih.govoxazepine-3,4-dicarboxylates has been reported. clockss.org These complex heterocyclic systems were obtained from the reaction of pyridinium 2-alkylthio-1-benzoyl-2-thioxoethylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing, non-stabilized tetrahydrofuran (THF). clockss.org This reaction also yielded dimethyl 10aH-4-alkylthio-5-benzoylpyrido[1,2-d] Current time information in Bangalore, IN.researchgate.netthiazepine-1,2-dicarboxylates. clockss.org

The formation of the thiino[3',4':4,5]oxazolo[1,3-b] Current time information in Bangalore, IN.nih.govoxazepine derivatives is noteworthy as it involves a significant structural rearrangement, including the incorporation of an additional oxygen atom, likely from a peroxide species in the non-stabilized THF. clockss.org The structure of one of the products, dimethyl 1-methylthio-4a-phenyl-4aH,5aH-thiino[3',4':4,5]oxazolo[1,3-b] Current time information in Bangalore, IN.nih.govoxazepine-3,4-dicarboxylate, was confirmed by X-ray crystallography. clockss.org When the reaction was conducted in THF stabilized with an antioxidant, only the pyridothiazepine products were formed, highlighting the crucial role of the reaction medium. clockss.org

Benzo- and Pyrido-1,4-oxazepin-5-ones and -thiones

Benzo- and pyrido-1,4-oxazepin-5-ones and their corresponding thiones are another important class of related heterocyclic compounds. A base-regulated, one-pot protocol has been developed for the synthesis of pyridobenzoxazepinones and pyridobenzoxazines. rsc.org The synthesis of pyridobenzoxazepinones is achieved in moderate to good yields through a tandem aromatic nucleophilic substitution (SNAr) O-arylation followed by a carbonylation reaction. rsc.org Mechanistic studies indicate that the O-arylation precedes the aminocarbonylation step. rsc.org

Furthermore, the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepin-11(10H)-one and pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzoxazepin-10(11H)-one compounds has been accomplished using o-nitrochloro derivatives of benzene and pyridine. researchgate.net These syntheses often involve tandem reactions, such as nucleophilic aromatic substitution, Smiles rearrangement, and denitrocyclization, to afford the final products in high yields and as single regioisomers. researchgate.net

The synthesis of benzo[f] Current time information in Bangalore, IN.researchgate.netoxazepin-5(2H)-ones has been achieved through a double aromatic nucleophilic substitution-based cyclization. sci-hub.se This involves reacting a secondary amide derived from salicylic (B10762653) acid with various bis-electrophilic (hetero)aromatic substrates. sci-hub.se The resulting N-protected lactams are then deprotected to yield the desired NH-lactams. sci-hub.se

The table below outlines synthetic routes to some of these derivatives.

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Substituted 2-aminophenols, 3-bromo-2-chloropyridinePd(OAc)₂, Xantphos, Mo(CO)₆, Cs₂CO₃, Dioxane, 120 °CPyridobenzoxazepinonesModerate to Good rsc.org
o-Nitrochloro derivatives of benzene/pyridine, SalicylamidesBase, N,N-dimethylformamideDibenzo[b,f] Current time information in Bangalore, IN.researchgate.netoxazepin-11(10H)-one, Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzoxazepin-10(11H)-oneHigh researchgate.net
Secondary amide of salicylic acid, Bis-electrophilic (hetero)aromatic substrates1. Cyclization; 2. Deprotection (TFA)Benzo[f] Current time information in Bangalore, IN.researchgate.netoxazepin-5(2H)-onesGood to Excellent sci-hub.se

Pyrido[2,3-d]pyrimidin-4(1H)-ones

Pyrido[2,3-d]pyrimidin-4(1H)-ones represent another class of fused heterocyclic systems with significant biological interest. rsc.orgnih.gov Various synthetic strategies have been developed for their preparation, often involving multi-component reactions. researchgate.netscirp.org

An efficient, one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidines involves the reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil. scirp.org This synthesis can be carried out using microwave irradiation or in the presence of a catalytic amount of diammonium hydrogen phosphate (B84403) (DAHP) in refluxing aqueous ethanol. scirp.org

Another approach involves the synthesis of 2-substituted-5,7-dimethyl dihydropyrido[2,3-d]pyrimidin-4(1H)-ones from 2-amino-4,6-dimethyl nicotinamide (B372718) and substituted aryl aldehydes. researchgate.net These dihydropyrimidines can then be oxidized to the corresponding pyrido[2,3-d]pyrimidin-4(1H)-ones. researchgate.net

Furthermore, an improved synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidines has been optimized using various solvents, catalysts, and microwave irradiation. rsc.orgnih.gov The best conditions were found to be using DMF as a solvent with I₂ as a catalyst, significantly reducing the reaction time compared to conventional heating. rsc.orgnih.gov

The following table summarizes various synthetic methods for Pyrido[2,3-d]pyrimidin-4(1H)-ones.

Starting MaterialsReagents/ConditionsProductReference
Aromatic aldehydes, Malononitrile, 4(6)-AminouracilMicrowave irradiation or DAHP (10 mol%), aqueous ethanol, refluxPyrido[2,3-d]pyrimidines scirp.org
2-Amino-4,6-dimethyl nicotinamide, Substituted aryl aldehydes1. Reaction; 2. Oxidation2-Substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones researchgate.net
2-Aminonicotinic acid, Urea, POCl₃, Substituted anilinesMulti-step synthesisPyrido[2,3-d]pyrimidine derivatives nih.gov
2-Thioxodihydropyrido[2,3-d]pyrimidine precursorsDMF, I₂ (10 mol%), Microwave irradiation2-Thioxodihydropyrido[2,3-d]pyrimidines rsc.orgnih.gov

Hexahydropyrazino[1,2-d]pyrido[3,2-b]Current time information in Bangalore, IN.researchgate.netoxazine Derivatives

Research into tricyclic PARP7 inhibitors has led to the exploration of hexahydropyrazino[1,2-d]pyrido[3,2-b] Current time information in Bangalore, IN.researchgate.netoxazine (B8389632) derivatives. nih.gov The synthesis and structural-activity relationship of these complex molecules have been investigated to develop potent and orally bioavailable inhibitors. nih.govdntb.gov.ua The study focused on the impact of the chirality of the fused rings, the nature of the group conjugated to the rings, and the length of the linker on the inhibitory activity against PARP7. nih.gov This work resulted in the discovery of a highly potent inhibitor with favorable pharmacokinetic properties. nih.gov

Structure-Reactivity Relationships in Pyrido[3,2-D]Current time information in Bangalore, IN.rsc.orgoxazepine Analogues

The study of structure-reactivity relationships is fundamental to understanding the chemical behavior and biological activity of pyrido[3,2-d] Current time information in Bangalore, IN.rsc.orgoxazepine analogues. For instance, in the synthesis of hexahydropyrazino[1,2-d]pyrido[3,2-b] Current time information in Bangalore, IN.researchgate.netoxazine derivatives as PARP7 inhibitors, the stereochemistry of the fused rings and the nature of substituents were found to be critical for potent inhibition. nih.govresearchgate.net The specific arrangement of atoms in the tricyclic core and the attached functional groups directly influence the binding affinity to the target enzyme. nih.gov

In the case of pyrido[2,3-d]pyrimidin-4(1H)-ones, the substitution pattern on the pyrimidine (B1678525) and pyridine rings affects their antimicrobial activity. rsc.orgnih.govresearchgate.net For example, certain 2-substituted dihydropyrido[2,3-d]pyrimidin-4(1H)-ones showed greater antibacterial activity than their dehydrogenated counterparts. researchgate.net This suggests that the conformational flexibility and electronic properties of the dihydropyrimidine (B8664642) ring are important for biological function.

Furthermore, the synthesis of pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents revealed that the nature and position of substituents on the heterocyclic framework significantly impact their affinity for various receptors, such as dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT2), and cholinergic (M) receptors. uliege.be A notable decrease in receptor affinity was observed compared to related dibenzazepine (B1670418) compounds, although this was less pronounced for substituted analogues. uliege.be

Diversity-Oriented Synthesis of Pyrido[3,2-D]Current time information in Bangalore, IN.rsc.orgoxazepine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which is essential for the discovery of new bioactive compounds. nih.govcam.ac.uk This approach aims to create libraries of molecules with varied scaffolds and stereochemistry, thereby exploring a wider range of chemical space. cam.ac.ukcam.ac.uk

While specific examples of DOS focused solely on the pyrido[3,2-d] Current time information in Bangalore, IN.rsc.orgoxazepine scaffold are not extensively detailed in the provided context, the principles of DOS are highly relevant to the synthesis of its analogues and other complex heterocyclic systems. For example, a DOS approach has been successfully applied to the synthesis of various benzoxazepine-fused polycyclic nitrogen heterocycles under microwave-assisted conditions. acs.org This strategy often employs multicomponent reactions and cascade cyclizations to rapidly build molecular complexity from simple starting materials.

The "build/couple/pair" (B/C/P) algorithm is a common strategy in DOS. nih.gov An advanced version of this strategy incorporates multidimensional coupling, where diversity is introduced not only through the building blocks but also through the type of chemical linkage formed during the coupling step. nih.gov Such strategies could be envisioned for the synthesis of diverse pyrido-oxazepine libraries, starting from functionalized pyridine and oxazepine precursors and employing a variety of coupling and cyclization reactions to generate a wide array of final products. This would facilitate the exploration of structure-activity relationships and the identification of novel therapeutic leads.

Computational and Theoretical Investigations of Pyrido 3,2 D 1 2 Oxazepine

Density Functional Theory (DFT) Calculations

No published studies were identified that specifically report on the DFT calculations for Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine. Therefore, data on its optimized geometry, molecular structure, electronic properties (HOMO-LUMO levels), charge distribution (NBO analysis), or Molecular Electrostatic Potential (MEP) mapping are not available.

Geometry Optimization and Molecular Structure Elucidation

Information regarding the optimized geometric parameters, such as bond lengths and angles, for Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine derived from DFT calculations is not present in the current body of scientific literature.

Electronic Properties Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels

There are no specific studies detailing the HOMO and LUMO energy levels or the corresponding energy gap for Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine.

Charge Distribution Analysis: Natural Bond Orbital (NBO) Method

A Natural Bond Orbital (NBO) analysis to understand the charge distribution and intramolecular interactions of Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for predicting the reactive sites for electrophilic and nucleophilic attacks, have not been computationally generated for Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine in published research.

Computational Hyperpolarizability Studies for Nonlinear Optical Properties

There is no available research that has computationally investigated the hyperpolarizability and potential nonlinear optical (NLO) properties of the Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine molecule.

Molecular Docking Simulations of Oxazepine Scaffolds

While molecular docking is a common technique to explore the interaction of small molecules with biological targets, specific docking simulations for the Pyrido[3,2-d] Current time information in Bangalore, IN.oxazepine scaffold have not been documented.

Molecular Dynamics Simulation Studies of Oxazepine Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique provides a dynamic view of molecular systems, offering insights into conformational changes, stability, and intermolecular interactions that are not apparent from static models. mdpi.com While specific MD simulation studies on the pyrido[3,2-d] bohrium.comosti.govoxazepine ring system are not extensively documented in publicly available literature, the methodology has been widely applied to related oxazepine-containing structures, such as benzoxazepines, to understand their behavior in biological environments. africanjournalofbiomedicalresearch.comresearchgate.net

The primary goal of MD simulations in drug discovery and molecular chemistry is to analyze the stability and conformational dynamics of a ligand, often when interacting with a biological target or in a solvent environment. mdpi.comresearchgate.net For oxazepine systems, simulations are typically run using force fields like OPLS (Optimized Potentials for Liquid Simulations) and solvent models such as TIP3P to mimic physiological conditions. africanjournalofbiomedicalresearch.com Researchers investigate parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation throughout the simulation. A stable RMSD value over time suggests that the molecule has reached an equilibrium state. japsonline.com Other analyses include the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the molecule, and the Radius of Gyration (Rg), which indicates the molecule's compactness. japsonline.com

For instance, MD simulations on benzoxazepine derivatives have been used to study their stability within the binding pocket of proteins, revealing that the system reaches stability with minimal fluctuations, thereby confirming a stable binding mode. researchgate.net Such studies help in understanding how these heterocyclic systems maintain their structural integrity and interact with their surroundings on a nanosecond timescale. africanjournalofbiomedicalresearch.com These insights are critical for rational drug design, as they can predict how a molecule like pyrido[3,2-d] bohrium.comosti.govoxazepine might behave in a dynamic biological system.

In Silico Prediction of Physicochemical Properties (e.g., ADMET-related aspects, excluding biological outcomes)

In silico tools are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For pyrido[3,2-d] bohrium.comosti.govoxazepine, various physicochemical properties can be calculated using computational models like those available through SwissADME and other platforms. researchgate.netnih.gov

These predictive models evaluate parameters that are crucial for a molecule's journey through the body. Key properties include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These factors are often assessed against established guidelines like Lipinski's Rule of Five, which helps predict the oral bioavailability of a drug candidate. japsonline.comnih.gov For example, studies on other 1,3-oxazepine derivatives have shown that they can be designed to adhere to these rules, indicating good potential for oral absorption. japsonline.com

The table below presents a selection of predicted physicochemical and pharmacokinetic properties for the parent compound Pyrido[3,2-d] bohrium.comosti.govoxazepine, sourced from computational predictions. These values provide a theoretical baseline for its drug-likeness.

PropertyPredicted ValueDescription
Molecular FormulaC8H6N2OThe elemental composition of the molecule.
Molecular Weight146.15 g/molThe mass of one mole of the compound.
Topological Polar Surface Area (TPSA)42.1 ŲAn indicator of a molecule's ability to permeate cell membranes.
logP (Octanol-Water Partition Coefficient)1.3A measure of the molecule's lipophilicity.
Hydrogen Bond Acceptors3Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors0Number of atoms that can donate a hydrogen bond.
Rotatable Bonds0The number of bonds that can rotate freely.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. bohrium.comresearchgate.net For pyridine-fused heterocycles like pyrido[3,2-d] bohrium.comosti.govoxazepine, these methods can elucidate the distribution of electrons, identify reactive sites, and predict molecular stability. osti.govacs.org

Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. bohrium.com These maps use a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For pyridine-fused systems, the nitrogen atom in the pyridine (B92270) ring typically creates an electron-withdrawing effect, influencing the charge distribution across the entire fused structure. nih.govcdnsciencepub.com

The table below lists some of the key quantum chemical descriptors and their significance in predicting the reactivity of a molecule like pyrido[3,2-d] bohrium.comosti.govoxazepine.

DescriptorSignificance
HOMO EnergyRepresents the ability to donate an electron; higher energy indicates greater electron-donating capacity.
LUMO EnergyRepresents the ability to accept an electron; lower energy indicates greater electron-accepting capacity.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes electron density and identifies sites for electrophilic and nucleophilic attack. bohrium.com
Global Hardness/SoftnessMeasures the resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap.
ElectronegativityMeasures the power of a molecule to attract electrons.

Spectroscopic and Structural Elucidation Techniques for Pyrido 3,2 D 1 2 Oxazepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. In the context of pyrido[3,2-d]oxazepine derivatives, the chemical shifts (δ) of the protons are indicative of their position within the fused ring system. For instance, protons on the pyridine (B92270) ring typically resonate at lower field (higher ppm) compared to those on the oxazepine ring due to the deshielding effect of the aromatic system.

Key diagnostic signals often include those for the methylene (B1212753) protons of the oxazepine ring and the aromatic protons of the pyridine moiety. The coupling patterns between adjacent protons can further confirm the substitution pattern on the rings.

¹H-NMR Data for a Representative Pyrido[3,2-d]oxazepine Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-8.50m-
CH₂4.50-5.00m-
NH (if present)9.00-10.00br s-

Note: The chemical shifts are approximate and can vary depending on the specific substituents on the pyrido[3,2-d]oxazepine core.

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in pyrido[3,2-d]oxazepine derivatives are characteristic of their chemical environment. Aromatic carbons of the pyridine ring typically appear in the range of 110-160 ppm. The carbon atoms of the oxazepine ring, particularly the one bonded to two heteroatoms (O-C-N), will have a distinct chemical shift.

¹³C-NMR Data for a Representative Pyrido[3,2-d]oxazepine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic-C110-160
C=O (if present)160-180
CH₂60-80

Note: The chemical shifts are approximate and can vary depending on the specific substituents on the pyrido[3,2-d]oxazepine core.

Proton NMR (1H-NMR) Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In pyrido[3,2-d]oxazepine derivatives, characteristic absorption bands can be observed for various bonds. The stretching vibration of the C=N bond in the pyridine ring and the C-O-C stretching of the oxazepine ring are key diagnostic peaks. If substituents are present, such as a carbonyl group (C=O) or an amino group (N-H), they will give rise to strong, characteristic absorption bands.

Characteristic IR Absorption Bands for Pyrido[3,2-d]oxazepine Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (if present)1650-1750
C=N Stretch1600-1650
C=C Stretch (Aromatic)1450-1600
C-O-C Stretch1050-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For pyrido[3,2-d]oxazepine derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide valuable information about the stability of the ring system and the nature of its substituents. Common fragmentation pathways may involve the cleavage of the oxazepine ring or the loss of substituents from the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrido[3,2-d]oxazepine, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows characteristic absorption maxima (λ_max). The position and intensity of these bands can be influenced by the extent of conjugation and the presence of various substituents on the heterocyclic system.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, specifically CHN analysis, is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimental results are then compared against the theoretically calculated percentages for the proposed molecular structure. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and high degree of purity. colab.wsmdpi.com

In the characterization of oxazepine derivatives, including those with the pyrido-fused scaffold, elemental analysis serves as a crucial checkpoint following synthesis. colab.wsnih.gov Researchers rely on this method to confirm that the intended molecular structure has been successfully obtained before proceeding with further spectroscopic and biological evaluations. nih.govijnc.ir The structures of synthesized compounds are often deduced from a combination of spectroscopic methods (IR, NMR, Mass Spectrometry) and are ultimately confirmed by elemental analysis data. nih.govfrontiersin.org

Detailed Research Findings

Research on various oxazepine-containing heterocyclic systems demonstrates the routine application of CHN analysis. For instance, in the synthesis of novel benzimidazole-fused 1,4-oxazepines, elemental analysis was used to confirm the final structures. mdpi.comsemanticscholar.org The experimental percentages of C, H, and N for the synthesized compounds were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which is the accepted standard for confirmation of a pure compound.

Similarly, the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds and other 1,3-oxazepine derivatives also employed CHN analysis to validate the products. nih.govfrontiersin.orgajrconline.org The structures of these complex molecules were established through spectral data and corroborated by elemental analysis findings. nih.govajrconline.org

The data presented in the following tables are derived from studies on various oxazepine derivatives, illustrating the practical application of CHN analysis. The close match between the calculated and found percentages confirms the successful synthesis and purity of the respective compounds.

Table 1: Elemental Analysis Data for Benzimidazole-Fused 1,4-Oxazepine (B8637140) Derivatives

CompoundMolecular FormulaAnalysis%C%H%N
10a C₁₉H₂₁N₃OCalculated74.246.8913.67
Found mdpi.com74.376.7613.80
10d C₁₉H₂₀ClN₃OCalculated66.765.9012.29
Found mdpi.com66.895.7912.41
10e C₁₉H₂₀N₄O₃Calculated64.765.7215.90
Found mdpi.com64.885.6115.79

Table 2: Elemental Analysis Data for a Substituted 1,3-Oxazepine Derivative

CompoundMolecular FormulaAnalysis%C%H%N
5 C₁₇H₂₄N₂O₂Calculated70.808.399.71
Found mdpi.com70.938.509.83

These findings underscore the indispensable role of elemental analysis in the structural elucidation of novel heterocyclic compounds like Pyrido[3,2-d] ajrconline.orgresearchgate.netoxazepine and its analogues.

Applications in Organic Synthesis and Material Science

Pyrido[3,2-d]Current time information in Bangalore, IN.smolecule.comoxazepine as a Versatile Synthetic Scaffold

The pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazepine core is a privileged scaffold in medicinal chemistry and organic synthesis. Its three-dimensional structure and the presence of multiple points for diversification allow for the generation of libraries of compounds with varied biological activities. For instance, derivatives of the related pyrido[1,2-d] Current time information in Bangalore, IN.popline.orgoxazepine system have been investigated as non-steroidal progesterone (B1679170) receptor modulators. google.com The synthesis of such scaffolds often involves multi-step sequences, highlighting the importance of efficient and modular synthetic strategies. acs.org The development of one-pot reactions to construct complex heterocyclic systems, including those containing oxazepine rings, demonstrates the ongoing efforts to streamline the synthesis of these valuable scaffolds. nih.gov

A notable application is in the synthesis of pyrido[3,2-e] Current time information in Bangalore, IN.popline.orgdiazepine-2,5-diones and pyrido[2,3-e] Current time information in Bangalore, IN.popline.orgdiazepine-2,5-diones, which are prepared from 1H-pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazine-2,4-dione and 1H-pyrido[2,3-d] Current time information in Bangalore, IN.smolecule.comoxazine-2,4-dione respectively. researchgate.net This underscores the utility of pyridoxazine derivatives as precursors to other important heterocyclic structures.

Use in the Development of Novel Heterocyclic Systems

The pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazepine ring system can be chemically manipulated to access a variety of other novel heterocyclic structures. Ring-opening and ring-transformation reactions are common strategies employed to convert the oxazepine ring into different heterocyclic cores. For example, the reaction of 1H-pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazine-2,4-dione with α-amino acid methyl ester derivatives leads to the formation of pyrido[3,2-e] Current time information in Bangalore, IN.popline.orgdiazepine-2,5-diones. researchgate.net This transformation involves the opening of the oxazine (B8389632) ring and subsequent cyclization to form the seven-membered diazepine (B8756704) ring.

Furthermore, the synthesis of pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine, a novel heterocyclic system, has been achieved starting from pyridothiazine derivatives. popline.org While not a direct transformation of a pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazepine, this highlights the general principle of using fused pyridine (B92270) heterocycles as synthons for more complex ring systems. The development of fused triazolo-pyrido benzoxazepines through microwave and flow-based Pellizzari reactions further illustrates the versatility of the oxazepine scaffold in generating diverse heterocyclic architectures. scispace.com

Building Blocks for Complex Molecular Architectures

For example, the use of 6-bromo-2H-pyrido[3,2-b] Current time information in Bangalore, IN.popline.orgoxazin-3(4H)-one as a building block in drug discovery highlights the importance of such intermediates in accessing more complex pharmaceutical agents. chemshuttle.com The synthesis of diverse collections of benzoxazepine and indolopyrazine fused heterocyclic systems through one-pot sequential reactions further emphasizes the modularity and utility of these scaffolds in constructing intricate molecular frameworks. acs.org

Potential in Designing New Materials with Specific Electronic or Optical Properties

The conjugated π-system present in the pyrido[3,2-d] Current time information in Bangalore, IN.smolecule.comoxazepine framework and its derivatives suggests their potential for applications in material science. The electronic and optical properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. Research into organic molecules with nonlinear optical (NLO) properties has explored compounds based on pyrimidine (B1678525) and oxazepine. researchgate.net Theoretical and experimental studies on such molecules, including the investigation of their third-order nonlinear optical susceptibilities, have been conducted. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure, charge distribution, and NLO properties of benzimidazole-fused 1,4-oxazepines. scilit.netsemanticscholar.org These studies have shown that certain derivatives can be promising candidates for NLO applications. scilit.netsemanticscholar.org The ability to synthesize and functionalize these heterocyclic systems opens up possibilities for designing new organic materials with tailored electronic and photophysical properties for use in various technologies.

Challenges and Future Research Directions in Pyrido 3,2 D 1 2 Oxazepine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

Key areas for development include:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel can significantly improve efficiency. scirp.org These approaches reduce the need for intermediate purification steps, saving time, solvents, and resources.

Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalysts, is crucial for enhancing reaction rates and selectivity. scirp.orgmdpi.com The use of recyclable catalysts is a particularly important goal for sustainable synthesis. researchgate.net

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times and improve yields, often under milder conditions than traditional heating. rasayanjournal.co.in

Methodological ApproachKey AdvantagesRepresentative Catalyst/Condition
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicityBismuth(III)Triflate scirp.org
Green CatalysisReusability, lower environmental impact, high efficiencyTaurine (in aqueous media) researchgate.net
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiencySolvent-free conditions ijpsjournal.com

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A thorough understanding of the reaction mechanisms underlying the formation of the pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine ring system is essential for optimizing existing synthetic methods and designing new ones. The formation of the seven-membered oxazepine ring can proceed through various pathways, and controlling the regioselectivity and stereoselectivity of these reactions remains a significant challenge. researchgate.netkhanacademy.org

Future research in this area should focus on:

Mechanistic Studies: Detailed kinetic and computational studies can provide insights into the transition states and intermediates involved in the cyclization process. nih.govnih.gov This knowledge is critical for predicting reaction outcomes and identifying key factors that control selectivity.

Stereoselective Synthesis: Many potential applications of pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepines, particularly in medicine, will require enantiomerically pure compounds. Developing stereoselective synthetic routes, potentially using chiral catalysts or auxiliaries, is a high-priority research direction. rsc.orgnih.govucl.ac.ukorganic-chemistry.org The control of stereochemistry is often challenging in the synthesis of complex heterocyclic systems. rsc.org

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine derivatives. By predicting the properties of virtual compounds, researchers can prioritize synthetic efforts and focus on molecules with the most promising characteristics. researchgate.net

Future applications of computational modeling in this field include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and reactivity. These calculations can aid in understanding reaction mechanisms and predicting the stability of different isomers and conformers.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine derivatives with their biological activity or other properties. nih.gov These models can then be used to design new compounds with enhanced activity.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how these compounds might bind to biological targets like enzymes and receptors, providing insights into their potential therapeutic effects. nih.gov

Expanding the Scope of Derivatization and Functionalization

To fully explore the potential of the pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine scaffold, it is necessary to develop a wide range of derivatization and functionalization strategies. The ability to introduce diverse substituents at various positions on the heterocyclic core is crucial for fine-tuning the properties of these compounds. researchgate.net

Key challenges and future directions include:

Late-Stage Functionalization: Developing methods for modifying the pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine core after it has been synthesized is highly desirable. This approach allows for the rapid generation of a library of analogues from a common intermediate.

Site-Selective Reactions: Given the multiple potential reaction sites on the scaffold, achieving high regioselectivity in functionalization reactions is a significant challenge.

Introduction of Diverse Functional Groups: Research should focus on developing methods to incorporate a wide variety of functional groups, including those that can participate in further reactions or interact with biological targets.

Functionalization StrategyPotential Application
C-H ActivationDirect introduction of new substituents without pre-functionalization.
Cross-Coupling ReactionsFormation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
Introduction of PharmacophoresIncorporation of structural motifs known to have biological activity.

Exploration of Novel Fused Scaffolds Derived from Pyrido[3,2-d]sigmaaldrich.comsynplechem.comoxazepine

The pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine system can serve as a building block for the synthesis of more complex, polycyclic molecules. The fusion of additional rings onto this scaffold could lead to compounds with novel three-dimensional shapes and unique properties. ias.ac.inrsc.orguomustansiriyah.edu.iq

Future research in this area could involve:

Annulation Reactions: Developing reactions that build new rings onto the existing pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine framework.

Tandem Cyclization Reactions: Designing synthetic sequences where the formation of the pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine ring is followed in the same pot by a subsequent cyclization to create a more complex scaffold.

Diversity-Oriented Synthesis: Employing strategies that can generate a wide variety of fused systems from a common starting material. The exploration of such novel fused heterocycles is a key area in medicinal chemistry and materials science. ias.ac.in

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer the potential to revolutionize the synthesis of pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine derivatives. sioc-journal.cnresearchgate.netvapourtec.com These technologies can enable more efficient, reproducible, and scalable production of these compounds.

Key advantages and future directions include:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Enhanced Safety: The small reaction volumes in flow systems make them inherently safer for handling hazardous reagents or performing highly exothermic reactions.

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine derivatives, accelerating the discovery of compounds with desired properties. sigmaaldrich.comrsc.orgresearchgate.netchemrxiv.org

Green Chemistry Approaches in Pyrido[3,2-d]sigmaaldrich.comsynplechem.comoxazepine Synthesis

Adopting green chemistry principles is essential for the sustainable development of pyrido[3,2-d] sigmaaldrich.comsynplechem.comoxazepine chemistry. ijpsjournal.comrasayanjournal.co.inmdpi.com This involves minimizing the environmental impact of synthetic processes from start to finish.

Future research should prioritize:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

The development of green synthetic methods is not only environmentally responsible but can also lead to more efficient and cost-effective processes. ijpsjournal.com

Q & A

Q. What are the established synthetic methodologies for Pyrido[3,2-D][1,3]oxazepine derivatives, and how do they differ in efficiency?

Two primary methods are documented:

  • Cycloaddition reactions : Schiff base intermediates derived from phthalic anhydride undergo heteroannulation to form the seven-membered oxazepine ring. This method requires precise stoichiometric control and thermal conditions to avoid side products .
  • Metathesis-based synthesis : Ceric ammonium nitrate (CAN)-catalyzed four-component reactions followed by ring-closing metathesis (RCM) enable the formation of highly functionalized oxazepine frameworks. This approach offers better regioselectivity compared to cycloaddition but demands specialized catalysts like Grubbs’ reagents . Yield optimization often hinges on catalyst selection (e.g., CAN for tetrahydropyridine intermediates) and solvent polarity adjustments .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, N-H bends at 1550–1600 cm⁻¹) to confirm ring closure .
  • ¹H NMR : Diagnostic peaks include aromatic protons (δ 7.2–8.5 ppm) and oxazepine ring protons (δ 3.5–5.0 ppm). Coupling patterns distinguish between regioisomers .
  • UV-Vis spectroscopy : Used to assess conjugation effects; absorption maxima (λ~250–300 nm) correlate with electronic transitions in the fused heterocyclic system .

Q. How can researchers design preliminary biological activity assays for these compounds?

  • Enzyme inhibition assays : For antiproliferative studies, dihydrofolate reductase (DHFR) inhibition assays are relevant, given structural similarities to pyrido[3,2-d]pyrimidines (e.g., IC₅₀ determination via spectrophotometric monitoring of NADPH oxidation) .
  • In vitro cytotoxicity : Use cancer cell lines (e.g., leukemia HL-60) with MTT assays to evaluate dose-dependent viability reduction. Normal cell lines (e.g., HEK293) serve as controls to assess selectivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardized assay protocols : Ensure consistent cell passage numbers, serum conditions, and incubation times to minimize variability .
  • Metabolomic profiling : Compare intracellular metabolite levels (e.g., tetrahydrofolate in DHFR inhibition studies) to confirm target engagement .
  • Structural validation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Q. How can this compound scaffolds be optimized for multi-targeting applications in neurodegenerative diseases?

  • Iron chelation studies : Modify substituents at the C4 position (e.g., phenethylamine groups) to enhance Fe²⁺ binding, assessed via ferrozine-based assays. Compounds with logKchelationK_{\text{chelation}} > 5.0 show potential for mitigating oxidative stress in Alzheimer’s models .
  • SAR-driven design : Introduce sulfonamide or piperazine moieties to improve blood-brain barrier permeability, validated via PAMPA-BBB assays .

Q. What advanced catalytic systems improve heteroannulation efficiency for large-scale synthesis?

  • Bifunctional catalysts : Employ Ru-based complexes (e.g., Hoveyda-Grubbs II) for tandem RCM and enyne metathesis, reducing step counts and improving atom economy .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30-minute cyclizations at 150°C) while maintaining >80% yield .

Methodological Frameworks

Q. How should researchers apply the PICO/FINER criteria to preclinical studies on these compounds?

  • PICO : Define Population (e.g., DHFR-overexpressing cancer cells), Intervention (compound dosage range), Comparison (methotrexate as a positive control), and Outcome (IC₅₀, apoptosis markers) .
  • FINER : Ensure feasibility (e.g., compound solubility ≥1 mM in DMSO), novelty (e.g., first-time evaluation in glioblastoma models), and relevance to unmet therapeutic needs (e.g., overcoming methotrexate resistance) .

Q. What computational tools aid in predicting the neuroprotective potential of these compounds?

  • Docking simulations : Use AutoDock Vina to model interactions with Aβ plaques or tau proteins. Compounds with binding energies ≤−8.0 kcal/mol warrant further validation .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with iron chelation efficacy to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.